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Compound of Interest

Compound Name: 1-Bromobut-1-yne

Cat. No.: B1609917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for the compound 1-Bromobut-1-yne. Due to the limited
availability of experimentally derived spectra for this specific molecule in public databases, this
document presents a combination of available experimental data, predicted spectral features
based on analogous compounds, and comprehensive experimental protocols for acquiring
such data.

Chemical Structure and Expected Spectroscopic
Features

1-Bromobut-1-yne is a terminal bromoalkyne with the chemical formula CaHsBr. Its structure
consists of a four-carbon chain with a triple bond between C1 and C2, a bromine atom
attached to C1, and an ethyl group attached to C2.

The key structural features that will give rise to characteristic signals in NMR and IR
spectroscopy are:

e The carbon-carbon triple bond (C=C).
e The carbon-bromine single bond (C-Br).

e The sp3-hybridized methylene (-CHz2) and methyl (-CHs) groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

13C NMR Spectroscopy

One experimental 33C NMR spectrum for 1-Bromobut-1-yne is available.[1] The distinct carbon
environments in the molecule give rise to four unique signals.

Table 1: 13C NMR Spectroscopic Data for 1-Bromobut-1-yne

Carbon Atom Chemical Shift (d) [ppm]
C1 (-C=C-Br) ~38-42
C2 (-C=C-CH) ~80-85
C3 (-CHz2) ~20-25
C4 (-CHs) ~12-15

Note: The chemical shifts are approximate and can vary slightly based on the solvent and
experimental conditions.

'H NMR Spectroscopy

While a specific experimental *H NMR spectrum for 1-Bromobut-1-yne is not readily available,
the expected chemical shifts and coupling patterns can be predicted based on the structure
and data from similar compounds. The molecule has two distinct proton environments.

Table 2: Predicted *H NMR Spectroscopic Data for 1-Bromobut-1-yne

S Predicted Chemical Predicted Predicted
rotons

Shift () [ppm] Multiplicity Integration
-CHz- 20-25 Quartet (q) 2H
-CHs 1.0-15 Triplet (t) 3H
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The methylene protons (-CHz) are expected to be deshielded due to the inductive effect of the
adjacent triple bond and will appear as a quartet due to coupling with the three neighboring
methyl protons. The methyl protons (-CHs) will appear as a triplet due to coupling with the two
neighboring methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-
Bromobut-1-yne, the key vibrational modes are associated with the carbon-carbon triple bond
and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Frequencies for 1-Bromobut-1-yne

. Predicted Absorption .
Functional Group - [ 1 Intensity
ange [cm~

C=C Stretch 2200 - 2260 Weak
sp3 C-H Stretch 2850 - 3000 Medium
C-Br Stretch 500 - 600 Strong

The C=C stretching vibration in internal alkynes is often weak.[2][3][4] The sp® C-H stretching
from the ethyl group will be present in the typical alkane region. The C-Br stretch appears in the
fingerprint region and can be a useful diagnostic peak.[5][6]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample
like 1-Bromobut-1-yne.

NMR Spectroscopy Sample Preparation and Acquisition

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 1-Bromobut-1-yne for tH NMR or 50-100
mg for 13C NMR.
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o

o

o

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

e 1H NMR Acquisition:

[e]

Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.

Acquire the *H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16
scans are sufficient for a sample of this concentration.

Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

Integrate the signals and determine the chemical shifts and coupling constants.

e 13C NMR Acquisition:

Use the same sample prepared for tH NMR.
Tune the probe for 13C observation.

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A significantly
larger number of scans (e.g., 1024 or more) will be required due to the low natural
abundance of 13C.

Process the data similarly to the *H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).
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IR Spectroscopy Sample Preparation and Acquisition

o Sample Preparation (Neat Liquid):

o Place one or two drops of liquid 1-Bromobut-1-yne onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).

o Place a second salt plate on top of the first to create a thin liquid film between the plates.
o Ensure there are no air bubbles in the film.
e IR Spectrum Acquisition:
o Place the salt plates in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty spectrometer.
o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or
isopropanol) and store them in a desiccator.

Visualizations

The following diagrams illustrate the relationship between the structure of 1-Bromobut-1-yne
and its spectroscopic data, as well as a general workflow for spectroscopic analysis.
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Caption: Correlation of 1-Bromobut-1-yne structure with its spectroscopic signatures.
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Caption: Generalized workflow for spectroscopic analysis of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609917#spectroscopic-data-of-1-bromobut-1-yne-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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